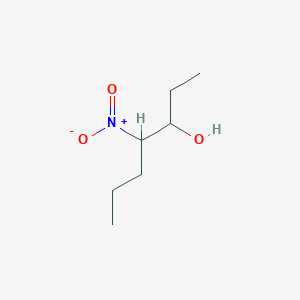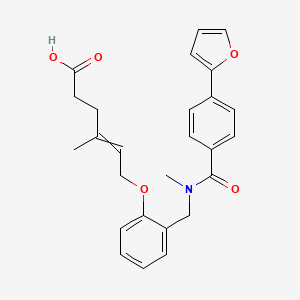
2,3',6-Tribromo-4,5'-dinitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is a halogenated biphenyl compound characterized by the presence of three bromine atoms and two nitro groups attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl typically involves the bromination and nitration of biphenyl derivatives. The process begins with the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at specific positions on the biphenyl ring. Subsequently, the nitration of the brominated biphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions.
Industrial Production Methods
Industrial production of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3’,6-Tribromo-4,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,3’,6-Tribromo-4,5’-dinitrobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3’,6-Tribromo-4,5’-dinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity to its targets, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol
Uniqueness
2,3’,6-Tribromo-4,5’-dinitrobiphenyl is unique due to the specific arrangement of bromine and nitro groups on the biphenyl structure This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds
Propiedades
Número CAS |
6311-57-5 |
|---|---|
Fórmula molecular |
C12H5Br3N2O4 |
Peso molecular |
480.89 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(3-bromo-5-nitrophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H5Br3N2O4/c13-7-1-6(2-8(3-7)16(18)19)12-10(14)4-9(17(20)21)5-11(12)15/h1-5H |
Clave InChI |
QGVYARVYHWOZDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



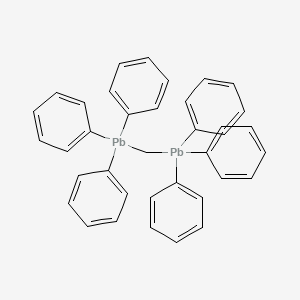
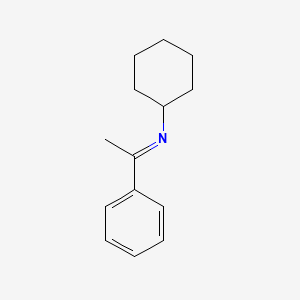

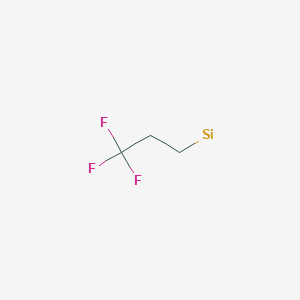
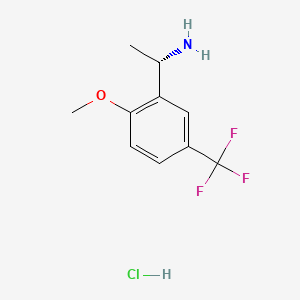
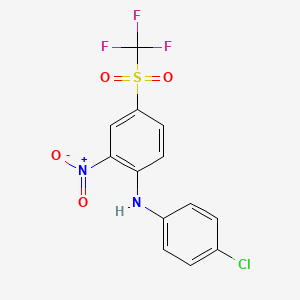
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)


![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
